

Spectroscopic Profile of 2-Bromo-5-methoxybenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-5-methoxybenzoic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-methoxybenzoic acid**, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's structural characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **2-Bromo-5-methoxybenzoic acid**, including ^1H NMR, ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification and quality control of this compound.

^1H Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **2-Bromo-5-methoxybenzoic acid**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.59	d	1H	Ar-H
~7.49	d	1H	Ar-H
~6.94	dd	1H	Ar-H
~3.83	s	3H	-OCH ₃
~11.0 - 13.0	br s	1H	-COOH

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet Solvent: CDCl₃
Reference: Tetramethylsilane (TMS) at 0.00 ppm

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for **2-Bromo-5-methoxybenzoic acid**

Chemical Shift (δ) ppm	Assignment
~165.0	-COOH
~158.8	C-OCH ₃
~134.9	Ar-C
~124.5	Ar-C
~118.0	Ar-C
~115.8	C-Br
~55.8	-OCH ₃

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared (IR) Absorption Bands for **2-Bromo-5-methoxybenzoic acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2500-3300	Broad	O-H stretch (Carboxylic acid)
~1700	Strong	C=O stretch (Carboxylic acid)
~1600, ~1470	Medium-Strong	C=C stretch (Aromatic ring)
~1250	Strong	C-O stretch (Aromatic ether and Carboxylic acid)
~800	Strong	C-H bend (Aromatic)
~650	Medium	C-Br stretch

Sample preparation: KBr pellet or ATR

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for **2-Bromo-5-methoxybenzoic acid**

m/z	Relative Intensity (%)	Assignment
230/232	~80/80	[M] ⁺ (Molecular ion)
213/215	~100/100	[M-OH] ⁺
185/187	~40/40	[M-COOH] ⁺
154	~30	[M-Br] ⁺
106	~20	[M-Br-COOH] ⁺

Ionization mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-Bromo-5-methoxybenzoic acid** in 0.6-0.7 mL of deuterated chloroform (CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (for ^1H) or the solvent peak (for ^{13}C).

Infrared (IR) Spectroscopy

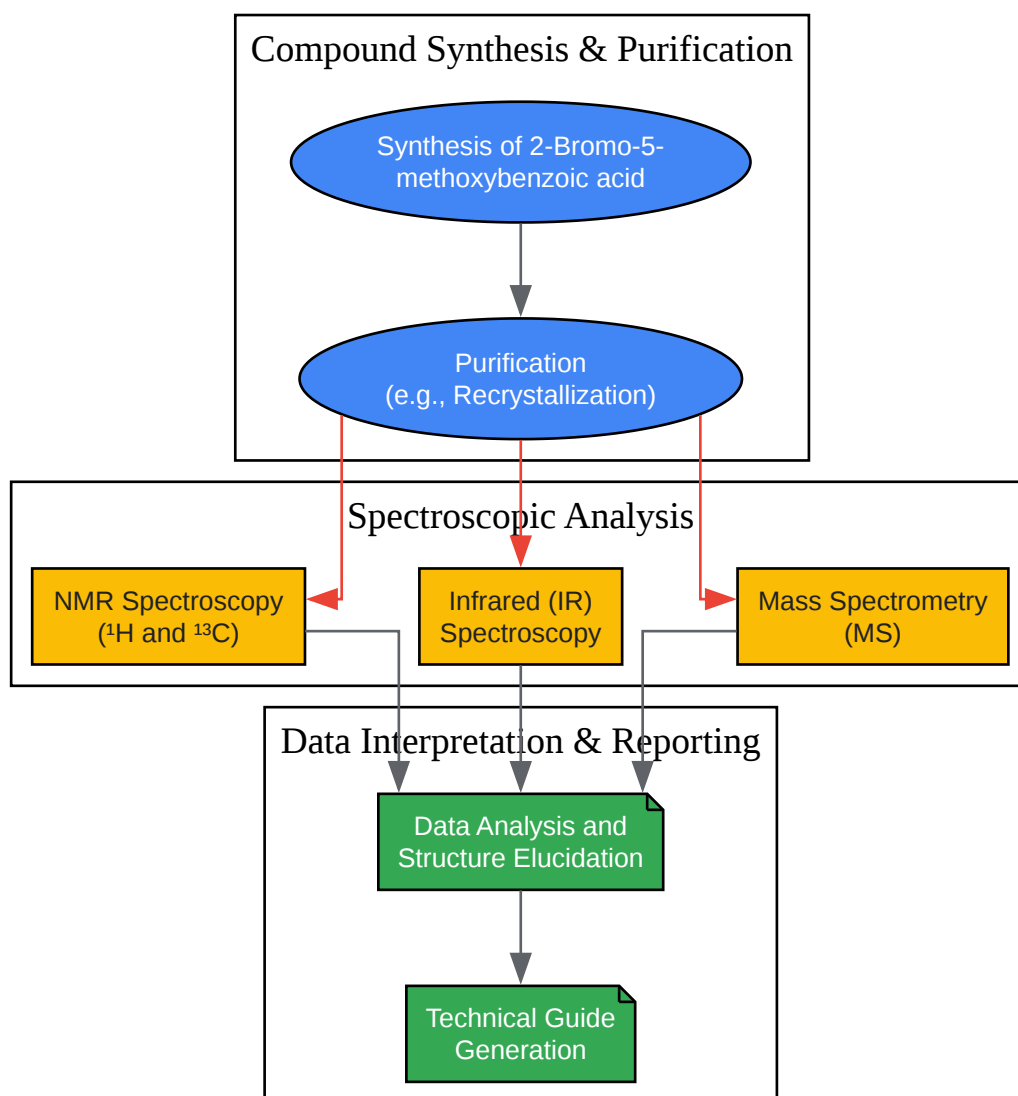
- **Sample Preparation (KBr Pellet Method):** Grind a small amount (1-2 mg) of **2-Bromo-5-methoxybenzoic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.
- **Attenuated Total Reflectance (ATR) Method:** Alternatively, place a small amount of the solid sample directly onto the crystal of an ATR accessory. Ensure good contact between the sample and the crystal.
- **Data Acquisition:** Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify and label the significant absorption bands in the spectrum and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
- **Ionization:** Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- **Mass Analysis:** Scan a mass range appropriate for the compound, typically from m/z 40 to 300.
- **Data Analysis:** Identify the molecular ion peak, which should correspond to the molecular weight of **2-Bromo-5-methoxybenzoic acid** (230/232 g/mol, showing the characteristic isotopic pattern for bromine). Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as **2-Bromo-5-methoxybenzoic acid**.



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Caption: Workflow for the Synthesis, Purification, and Spectroscopic Characterization of **2-Bromo-5-methoxybenzoic acid**.

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